No Head-to-Head Bioactivity Data Available for CAS 2034415-06-8 Against Defined Comparators
An exhaustive search of primary literature, patents, and authoritative databases (BindingDB, ChEMBL, PubChem) failed to identify any experimentally determined IC50, Ki, EC50, or selectivity ratio for 3-(dimethylamino)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide against orexin receptors or any other molecular target. The closest structural evidence comes from the pyrazolylethylbenzamide series published by Fujimoto et al. (2017), where the optimized lead (compound 24) achieved an OX1R IC50 of 2.01 nM with 265-fold selectivity over OX2R [1]. However, compound 24 differs substantially from CAS 2034415-06-8 in its benzamide substitution (N-ethyl-5-fluoro vs. 3-dimethylamino), capping group (pyrimidin-2-yl vs. pyrazin-2-yl), and linker stereochemistry. No data exist to bridge this structural gap.
| Evidence Dimension | OX1R antagonistic potency (IC50) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Compound 24 (N-ethyl-5-fluoro-N-{(2S)-1-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]propan-2-yl}-2-(pyrimidin-2-yl)benzamide): IC50 = 2.01 nM |
| Quantified Difference | Cannot be calculated |
| Conditions | Cell-based functional assay measuring OX1R antagonism |
Why This Matters
Without compound-specific potency and selectivity data, a scientific user cannot determine whether this compound offers competitive target engagement, making informed procurement or experimental design impossible.
- [1] Fujimoto T, et al. Identification of highly selective and potent orexin receptor 1 antagonists derived from a dual orexin receptor 1/2 antagonist based on the structural framework of pyrazoylethylbenzamide. Bioorganic & Medicinal Chemistry. 2017;25(20):5203-5215. View Source
